molecular formula C68H84N8O10 B031450 Tabimorelin hemifumarate CAS No. 242143-80-2

Tabimorelin hemifumarate

Cat. No. B031450
M. Wt: 1173.4 g/mol
InChI Key: YQDJPWXYLLPOPW-LWTUVRFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tabimorelin hemifumarate, also known as NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue . It mimics the effects of the endogenous peptide agonist ghrelin as a stimulator of growth hormone (GH) release .


Molecular Structure Analysis

Tabimorelin hemifumarate has a molecular weight of 586.72 and its formula is C 32 H 40 N 4 O 3 .½C 4 H 4 O 4 . The exact mass is 1,172.63 and the molecular weight is 1,173.470 .


Physical And Chemical Properties Analysis

Tabimorelin hemifumarate is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO . The storage recommendation is to desiccate at room temperature .

Scientific Research Applications

  • Pharmacogenetic Testing : Tabimorelin hemifumarate is used in pharmacogenetic testing to identify genetically determined variations in response to coumarin anticoagulant drugs in humans and rats (O'Reilly, Pool, & Aggeler, 1968).

  • Immune-mediated Inflammatory Diseases : It is a novel biologic agent targeting B-cells, providing insights into the pathobiology of diseases like rheumatoid arthritis, psoriasis, and Crohn’s disease (Baker & Isaacs, 2017).

  • Antiepileptogenic Treatment : Tabimorelin hemifumarate shows potential as an antiepileptogenic treatment, with promising results in animal models for epilepsy (Kaminski, Rogawski, & Klitgaard, 2014).

  • Doping Control Marker : It can be used as a potential marker for doping control purposes, being a ghrelin mimetic (Lange et al., 2021).

  • Effects on Metabolism : Tabimorelin induces hyperphagia and adiposity in control rats but not in leptin-receptor mutated ZDF rats, indicating its role in metabolic regulation (Holm et al., 2004).

  • Pharmacokinetic Interaction Studies : Its administration leads to a significant increase in exposure of midazolam, a CYP3A4 substrate, showing its potential impact on drug metabolism (Zdravkovic et al., 2003).

Safety And Hazards

While specific safety and hazard information for Tabimorelin hemifumarate was not found, it’s generally recommended to ensure adequate ventilation when handling the compound. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .

properties

IUPAC Name

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJPWXYLLPOPW-LWTUVRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H84N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tabimorelin hemifumarate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Tucci, L Kobelis, TC Kirkham - researchgate.net
Sonia Tucci is a Lecturer in Behavioral Neuroscience and Tim Kirkham is a Professor of Biopsychology, both at the University of Liverpool. Their research interests currently center on …
Number of citations: 2 www.researchgate.net

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